molecular formula C15H22N4O3 B2570130 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 2034387-28-3

1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea

Cat. No.: B2570130
CAS No.: 2034387-28-3
M. Wt: 306.366
InChI Key: LSGPFMUNUPMBFQ-UHFFFAOYSA-N
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Description

1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a novel organic compound that has drawn interest in the fields of medicinal chemistry and pharmacology. Known for its intricate structure and potential biological activity, this compound embodies a fusion of diverse functional groups and motifs that contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea can be synthesized through a multi-step organic synthesis process. The key steps often involve:

  • Formation of the pyridazinone core: : This can be achieved through cyclization reactions starting from appropriate dicarbonyl precursors.

  • Alkylation: : Introduction of the ethyl linker can be done using ethylating agents under basic conditions.

  • Urea formation: : Finally, the pyran-substituted urea moiety can be synthesized by reacting the intermediate with appropriate isocyanates or carbamates.

Industrial Production Methods

For industrial-scale production, optimizing each step to ensure high yield and purity is crucial. Techniques like continuous flow chemistry may be employed to streamline the process, reduce reaction times, and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea undergoes several reactions, primarily:

  • Oxidation: : Can be oxidized to introduce more oxygen-containing functional groups.

  • Reduction: : Reduction reactions might be used to simplify its structure for further functionalization.

  • Substitution: : Nucleophilic substitutions can modify the pyridazinone or tetrahydro-2H-pyran rings.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Catalysts such as palladium on carbon with hydrogen gas.

  • Substitution: : Halogenating agents like N-bromosuccinimide or nucleophiles under basic conditions.

Major Products Formed

The major products would vary depending on the reactions but could include hydroxylated derivatives, reduced cyclic amines, and various substituted pyridazinones.

Scientific Research Applications

1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is being explored for:

  • Medicinal Chemistry: : Potential as a pharmacophore for developing new drugs targeting various diseases.

  • Biological Studies: : Probe in enzyme inhibition or receptor binding studies.

  • Industrial Chemistry: : Precursor for advanced materials or specialty chemicals.

Mechanism of Action

The precise mechanism by which this compound exerts its effects would depend on its specific biological target. Generally, it could involve:

  • Molecular Targets: : Binding to proteins, enzymes, or receptors, altering their activity.

  • Pathways Involved: : Modulating signaling pathways, enzyme activity, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(4-Cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea

  • 1-(2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)thiourea

Uniqueness

The unique combination of the pyridazinone and tetrahydro-2H-pyran rings, along with the urea linker, distinguishes it from other compounds. This structure provides a specific spatial arrangement that may result in unique biological activities and reactivity profiles.

If there's anything more specific you'd like to delve into, I'm all ears.

Properties

IUPAC Name

1-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3/c20-14-4-3-13(11-1-2-11)18-19(14)8-7-16-15(21)17-12-5-9-22-10-6-12/h3-4,11-12H,1-2,5-10H2,(H2,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGPFMUNUPMBFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)NC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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